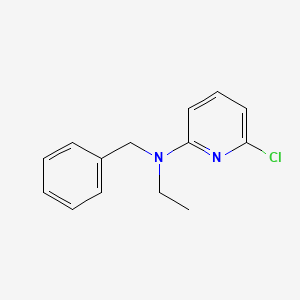
4-(3,4-Dimethylphenyl)piperidine hydrochloride
Übersicht
Beschreibung
“4-(3,4-Dimethylphenyl)piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClN . It has an average mass of 225.758 Da and a monoisotopic mass of 225.128433 Da . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-(3,4-Dimethylphenyl)piperidine hydrochloride” consists of a piperidine ring attached to a 3,4-dimethylphenyl group . The compound has a molecular weight of 225.76 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3,4-Dimethylphenyl)piperidine hydrochloride” include a molecular weight of 225.76 and a molecular formula of C13H19N•HCl . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- The compound has been characterized using single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing details about its crystal structure and molecular interactions (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Opioid Receptor Antagonists
- It has been investigated in the context of opioid receptor antagonism, contributing to our understanding of the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (Le Bourdonnec et al., 2006).
Stereoselective Synthesis
- Research has explored its role in the stereoselective synthesis of cis-3,4-disubstituted piperidines, providing insights into novel methods for creating azaheterocycles valuable in medicinal chemistry (Mollet et al., 2011).
Treatment of Gastrointestinal Motility Disorders
- The compound has been studied for its potential use in treating gastrointestinal motility disorders, highlighting its selective activity and distribution to peripheral receptors (Zimmerman et al., 1994).
Conformational Studies
- Conformational studies of diastereoisomeric derivatives of the compound have been conducted, providing insights into their configurations and preferred conformations (Casy & Jeffery, 1972).
Synthesis Research
- There have been studies on the synthesis of related compounds like (2,4-Difluorophenyl) (piperidin-4-yl)methanone hydrochloride, contributing to the field of fine chemical intermediates (Zheng Rui, 2010).
Metabolic Activity in Obesity
- The compound's derivatives have been tested for their effect on metabolic activity in obese rats, indicating potential applications in weight management (Massicot, Steiner, & Godfroid, 1985).
Structural Redetermination
- Redetermination of the structure of related compounds like loperamide monohydrate has been conducted, providing high-precision structural data (Jasinski et al., 2012).
Synthesis of Anesthetics
- The compound has been utilized in the synthesis of ropivacaine hydrochloride, an anesthetic, demonstrating its role in pharmaceutical synthesis (Fu Xiaobin, 2012); (Ye Jiao & Guo Jia-bin, 2006).
Corrosion Inhibition
- Piperidine derivatives have been examined for their potential as corrosion inhibitors in copper, showcasing its application in material science (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).
Antimicrobial Activities
- The compound has been studied for its antimicrobial properties, synthesizing derivatives and testing against various pathogens (Ovonramwen, Owolabi, & Oviawe, 2019).
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-10-3-4-13(9-11(10)2)12-5-7-14-8-6-12;/h3-4,9,12,14H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBUSOADNKTYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCNCC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethylphenyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Ethoxyethoxy)methyl]azetidine](/img/structure/B1394652.png)










![2-{4-[2-(4-Piperidinyl)ethyl]-1-piperazinyl}-1-ethanol dihydrochloride](/img/structure/B1394669.png)
![3-[(2-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394671.png)